N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-11-3-4-12(13(17)9-11)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDOCYZXXLCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Coupling with 2,4-Difluorobenzamide: The final step involves coupling the cyclopropyl-imidazole intermediate with 2,4-difluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or imidazoles.
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide is being investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases related to enzyme dysfunction or receptor activity modulation.
Enzyme Inhibition Studies
Research has shown that compounds similar to this compound can selectively inhibit specific enzymes. For instance, studies on neuronal nitric oxide synthase (nNOS) inhibitors have highlighted the importance of structural features that enhance selectivity and potency against neurodegenerative disorders . The compound’s imidazole ring may facilitate binding to enzyme active sites, thus blocking substrate access.
Biochemical Probes
The compound is utilized as a biochemical probe in studies of enzyme functions and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and developing therapeutic strategies.
Material Science
In industry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique properties may also allow it to be used in the development of new materials with specific functionalities.
Case Study 1: Enzyme Inhibition
A study focusing on the design of selective nNOS inhibitors demonstrated that compounds with imidazole moieties exhibited significant inhibitory effects. The research highlighted the potential of incorporating cyclopropyl groups to enhance binding affinity and selectivity .
Case Study 2: Drug Development
In drug discovery programs targeting neurodegenerative diseases, derivatives of imidazole-based compounds have shown promise in preclinical trials. The incorporation of difluorobenzamide structures has been linked to improved pharmacokinetic profiles and bioavailability .
Mechanism of Action
The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Several benzamide derivatives in the Pesticide Chemicals Glossary () share the 2,6-difluorobenzamide core but differ in substituents and applications:
Key Observations :
- The target compound’s cyclopropyl-imidazole ethyl chain distinguishes it from agrochemical analogs, which typically feature halogenated aromatic substituents. insect enzymes) .
- The 2,4-difluorobenzamide moiety is less common in agrochemicals compared to 2,6-difluorobenzamides, which are prevalent in insecticides like diflubenzuron. Fluorine substitution patterns influence metabolic stability and binding affinity .
Pharmacologically Relevant Imidazolyl Benzamides
describes N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b), a compound with a urea-linked imidazole-benzamide structure. This modification is critical for interactions with enzymes like cytochrome P450 or hypoxia-related proteins, as seen in EF5 (), a nitroimidazole hypoxia marker .
Functional Group Impact :
- Cyclopropyl Group : Introduces steric hindrance and metabolic stability compared to linear alkyl chains in analogs like 3b .
- Imidazole Ring : Facilitates metal coordination (e.g., heme iron in cytochrome enzymes) or π-π stacking, similar to EF5’s nitroimidazole core in hypoxia detection .
Comparison with Benzimidazole Derivatives
details N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide , a benzimidazole-based benzamide. Key differences include:
Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and research findings based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features a complex structure comprising a cyclopropyl group attached to an imidazole ring, which is further connected to a difluorobenzamide moiety. The synthesis typically involves multiple steps, including the formation of the imidazole ring through condensation reactions and subsequent cyclization processes to introduce the cyclopropyl and difluorobenzamide groups.
Synthetic Route Overview
- Imidazole Formation : Achieved via condensation of glyoxal with ammonia.
- Cyclopropyl Substitution : Introduced through cyclopropanation reactions.
- Benzamide Formation : Involves acylation reactions to attach the difluorobenzamide moiety.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
The compound is believed to interact with specific molecular targets, modulating enzyme activities and influencing signaling pathways. The imidazole ring plays a crucial role in these interactions, which may lead to:
- Inhibition of specific enzymes (e.g., phosphodiesterases).
- Modulation of inflammatory responses.
- Potential antimicrobial properties.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of imidazole compounds, including this compound, exhibit significant activity against various biological targets. For instance:
- PDE4 Inhibition : Compounds similar in structure have shown promising phosphodiesterase inhibition, leading to anti-inflammatory effects in cellular models .
Case Studies
- Anti-inflammatory Activity : A study indicated that related imidazole derivatives displayed anti-inflammatory effects in animal models when administered topically. These compounds were effective with minimal gastrointestinal side effects compared to established treatments .
- Neuroprotective Potential : Research has suggested that certain imidazole derivatives exhibit neuroprotective properties by selectively inhibiting neuronal nitric oxide synthase (nNOS), which is critical in neurodegenerative disease models .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropyl-containing imidazole intermediates (e.g., 2-cyclopropyl-1H-imidazole) can be alkylated using a bromoethyl linker, followed by amidation with 2,4-difluorobenzoyl chloride. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with potassium carbonate (K₂CO₃) as a base to facilitate deprotonation and coupling. Purification often involves column chromatography and recrystallization from ethanol or acetonitrile .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. Aromatic protons in the benzamide moiety typically resonate at δ 7.2–8.1 ppm, while imidazole protons appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight.
- Elemental Analysis : Matches between calculated and experimental C, H, N, and F percentages ensure purity (>98%) .
- Infrared Spectroscopy (IR) : Stretching bands for amide C=O (~1650 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (96 mg/mL) and ethanol (14 mg/mL) is recommended for stock solutions. For aqueous buffers, co-solvents like PEG-400 or cyclodextrin-based formulations can enhance solubility. Dynamic light scattering (DLS) monitors aggregation during dilution .
Advanced Questions
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer :
- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
- Counter-Screens : Test against related enzymes (e.g., other kinases or cytochrome P450 isoforms) to rule off-target effects.
- Crystallography : Resolve binding modes via X-ray diffraction (using SHELX programs ). For example, imidazole-kinase interactions may explain potency variations .
Q. How can molecular docking guide SAR for benzamide derivatives targeting histamine receptors?
- Methodological Answer :
- Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge assignment.
- Receptor Modeling : Use homology models (e.g., H1/H4 receptors) based on GPCR templates.
- Docking Workflow : AutoDock Vina or Schrödinger Glide predicts binding poses. Focus on hydrogen bonds between the benzamide carbonyl and receptor residues (e.g., Asp107 in H1R) and hydrophobic interactions with cyclopropane/fluorine groups .
Q. What experimental approaches evaluate thermal stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 10°C/min in N₂). Degradation onset temperatures >200°C suggest suitability for long-term storage.
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., hydrolyzed benzamide or imidazole ring oxidation) .
Q. How to design stability-indicating assays under varying pH and light conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 48 hours.
- HPLC-UV/PDA : Monitor degradation using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Peaks with >5% area deviation indicate instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
